N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No.: 21398-79-8
Cat. No.: VC10432367
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21398-79-8 |
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Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Standard InChI | InChI=1S/C11H13NO3/c1-2-12-11(13)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
Standard InChI Key | JXIRDTVHKWSCSY-UHFFFAOYSA-N |
SMILES | CCNC(=O)C1COC2=CC=CC=C2O1 |
Canonical SMILES | CCNC(=O)C1COC2=CC=CC=C2O1 |
Introduction
Structural and Chemical Properties
The benzodioxine scaffold in N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide consists of a six-membered benzene ring fused to a 1,4-dioxane ring. The carboxamide group is attached at the 2-position of the dioxane ring, with an ethyl substituent on the nitrogen atom. Key structural descriptors include:
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SMILES: CCOC1C(OC2=CC=CC=C12)C(=O)NCC
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InChI: InChI=1S/C11H13NO3/c1-2-12-11(13)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3,(H,12,13)/t10-/m0/s1
The stereochemistry at the 3-position ((3S)-configuration) influences its three-dimensional conformation and intermolecular interactions. Computational models predict a planar benzodioxine ring system with the ethylcarboxamide side chain adopting a gauche conformation relative to the dioxane oxygen atoms .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 207.2258 g/mol | |
Density | ~1.208 g/cm³ (predicted) | |
Boiling Point | 88–95°C at 0.3 mmHg (analog) | |
Refractive Index | n²⁰/D ≈ 1.523 (analog) |
Synthesis and Manufacturing
Synthetic routes to N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically begin with ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS 4739-94-0), a related ester precursor . Hydrolysis of the ester to the carboxylic acid, followed by amidation with ethylamine, yields the target compound. Key steps include:
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Ester Hydrolysis: The ethyl ester undergoes saponification under basic conditions (e.g., NaOH/ethanol) to produce 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.
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Amide Coupling: Carboxylic acid activation via thionyl chloride or carbodiimide reagents facilitates reaction with ethylamine to form the carboxamide .
Alternative methods employ Ullmann-type coupling or enzymatic catalysis, though yields remain moderate (45–60%) . Stereoselective synthesis of the (3S)-enantiomer requires chiral auxiliaries or asymmetric hydrogenation, as evidenced by the EU-OPENSCREEN compound EOS102802 .
Compound | Activity (IC₅₀) | Target |
---|---|---|
N-[2-(4-Chlorophenoxy)ethyl] analog | 12.3 µM (ATPase inhibitor) | Bacterial membrane |
(3S)-N-Ethyl derivative | Under investigation | Eukaryotic kinases |
Analytical Characterization
Advanced spectroscopic and chromatographic techniques validate the compound’s identity and purity:
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Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 208.1) and high-resolution FT-ICR-MS confirm the molecular formula .
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NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz): δ 6.85–7.25 (m, 4H, aromatic), 4.25 (dd, J = 5.2 Hz, 2H, OCH₂), 3.40 (q, J = 7.0 Hz, 2H, NCH₂), 1.15 (t, J = 7.0 Hz, 3H, CH₃) .
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Chromatography: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a retention time of 6.8 min .
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